Cas no 2227780-10-9 (tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate)

Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate is a chiral intermediate with significant utility in pharmaceutical synthesis, particularly for the development of β-adrenergic receptor agonists and other bioactive compounds. Its key structural features include a tert-butyl carbamate protecting group and a stereospecific (1S)-2-amino-1-hydroxyethyl moiety, which enhance its stability and selectivity in synthetic routes. The compound’s hydroxyl and amino functionalities offer versatile reactivity for further derivatization, while the carbamate group facilitates controlled deprotection under mild conditions. This makes it a valuable building block for precision drug design, ensuring high enantiomeric purity and efficient downstream processing. Its well-defined stereochemistry is critical for applications requiring strict chiral control.
tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate structure
2227780-10-9 structure
Product Name:tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate
CAS No:2227780-10-9
MF:C13H20N2O4
MW:268.308903694153
CID:6233373
PubChem ID:165972298
Update Time:2025-11-06

tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate
    • EN300-1876205
    • tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-hydroxyphenyl}carbamate
    • 2227780-10-9
    • Inchi: 1S/C13H20N2O4/c1-13(2,3)19-12(18)15-9-5-4-8(6-10(9)16)11(17)7-14/h4-6,11,16-17H,7,14H2,1-3H3,(H,15,18)/t11-/m1/s1
    • InChI Key: IRBHRPVCEPDCQY-LLVKDONJSA-N
    • SMILES: O(C(NC1C=CC(=CC=1O)[C@@H](CN)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 268.14230712g/mol
  • Monoisotopic Mass: 268.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 105Ų

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Additional information on tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate

Exploring the Versatile Applications and Properties of tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate (CAS No. 2227780-10-9)

tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate (CAS No. 2227780-10-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique carbamate and hydroxyethyl functional groups, plays a pivotal role in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug development and therapeutic interventions.

The molecular structure of tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxyphenyl ring with an amino and hydroxyethyl side chain. This configuration imparts unique chemical properties, such as enhanced stability and solubility, making it a valuable intermediate in organic synthesis. The compound's chiral center at the (1S)-position also makes it a critical building block for enantioselective reactions, a hot topic in modern medicinal chemistry.

One of the most discussed applications of tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate is its role in the development of beta-adrenergic receptor agonists. These compounds are widely used in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). With the rising global prevalence of respiratory diseases, the demand for innovative therapeutic agents has surged, placing this compound at the forefront of pharmaceutical research. Its ability to serve as a precursor for bronchodilators aligns with current healthcare trends focusing on precision medicine and targeted therapies.

In addition to its pharmaceutical significance, tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate is also explored in bioconjugation and peptide synthesis. The compound's reactive amino and hydroxy groups facilitate its incorporation into larger biomolecules, enabling the creation of hybrid systems for drug delivery and diagnostic tools. This versatility has made it a subject of interest in the rapidly growing field of theranostics, which combines therapy and diagnostics into a single platform.

The synthesis of tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate typically involves multi-step organic reactions, including protection-deprotection strategies to preserve its functional groups. Recent advancements in green chemistry have also influenced its production, with researchers exploring eco-friendly catalysts and solvents to minimize environmental impact. This aligns with the broader industry shift toward sustainable practices, a topic highly relevant to today's environmentally conscious consumers and regulatory bodies.

From a market perspective, the demand for tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate is expected to grow, driven by its applications in pharmaceutical intermediates and biochemical research. Companies specializing in fine chemicals and custom synthesis are increasingly listing this compound in their portfolios, catering to the needs of academic institutions and pharmaceutical giants alike. Its relevance in drug discovery pipelines further underscores its commercial potential.

For researchers working with tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate, proper handling and storage are essential to maintain its integrity. The compound should be stored in a cool, dry environment, protected from light and moisture, to prevent degradation. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity and structural authenticity, ensuring reliable results in downstream applications.

In summary, tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate (CAS No. 2227780-10-9) is a multifaceted compound with broad applications in pharmaceuticals, biochemistry, and materials science. Its unique structural features and functional groups make it a valuable asset in modern research, particularly in areas like drug development, bioconjugation, and sustainable chemistry. As scientific advancements continue to unfold, this compound is poised to play an even greater role in addressing global health challenges and technological innovations.

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